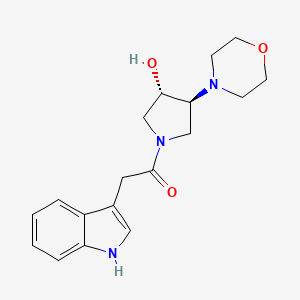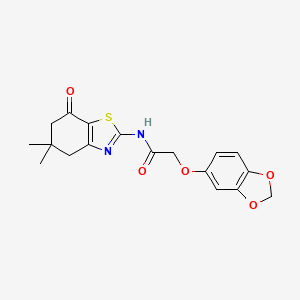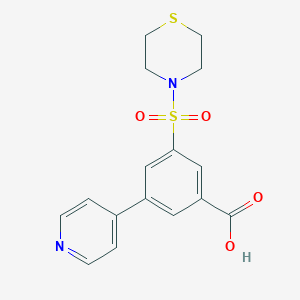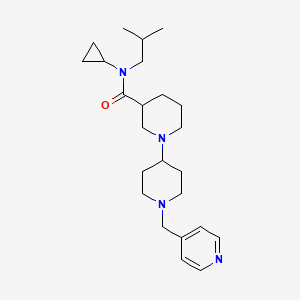
(3S*,4S*)-1-(1H-indol-3-ylacetyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(1H-indol-3-ylacetyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound has been studied extensively for its various biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(1H-indol-3-ylacetyl)-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S*,4S*)-1-(1H-indol-3-ylacetyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and neuroprotective properties, which make it a promising candidate for drug development. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on (3S*,4S*)-1-(1H-indol-3-ylacetyl)-4-(4-morpholinyl)-3-pyrrolidinol. One direction is to further investigate its mechanism of action, in order to better understand how it exerts its anticancer and neuroprotective effects. Another direction is to explore its potential use in combination with other drugs, in order to enhance its therapeutic efficacy. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(1H-indol-3-ylacetyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a series of chemical reactions. The starting material is indole-3-acetic acid, which is reacted with morpholine to form an intermediate compound. This intermediate is then reacted with pyrrolidine and acetic anhydride to produce the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(1H-indol-3-ylacetyl)-4-(4-morpholinyl)-3-pyrrolidinol has been studied extensively for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-17-12-21(11-16(17)20-5-7-24-8-6-20)18(23)9-13-10-19-15-4-2-1-3-14(13)15/h1-4,10,16-17,19,22H,5-9,11-12H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMYVLHAKRQXMK-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-allyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5264248.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5264250.png)
![N-ethyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-morpholinecarboxamide](/img/structure/B5264258.png)

![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5264261.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5264264.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5264268.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5264282.png)
![4-benzyl-5-{1-[(4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5264287.png)
phosphonium chloride](/img/structure/B5264293.png)
![3-(butylthio)-6-(4,6-dimethyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5264296.png)

![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5264333.png)

